

ZD7288: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ZD7288**

Cat. No.: **B1683547**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

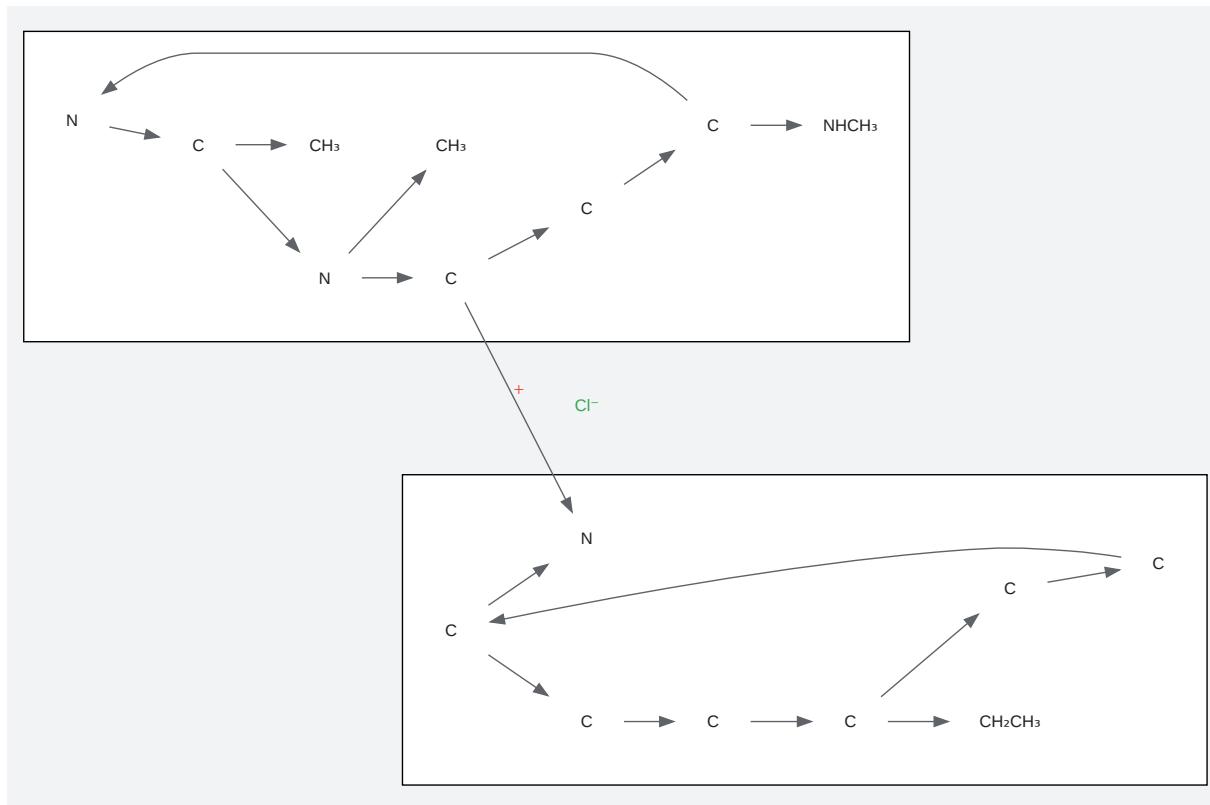
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **ZD7288**, a pivotal pharmacological tool in the study of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. **ZD7288**, chemically identified as 4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride, is a potent blocker of HCN channels, which are crucial for regulating rhythmic activity in cardiac and neuronal tissues. This document details its chemical characteristics, mechanism of action, and provides standardized experimental protocols for its investigation.

Chemical Properties and Structure

ZD7288 is a synthetic compound with a well-defined chemical structure and properties. A summary of its key identifiers and physicochemical characteristics is provided below.

Property	Value
IUPAC Name	4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride[1]
Synonyms	ICI D7288[1]
Molecular Formula	C ₁₅ H ₂₁ ClN ₄ [2]
Molecular Weight	292.81 g/mol [2]
CAS Number	133059-99-1
Appearance	White solid
Solubility	Soluble in water and DMSO

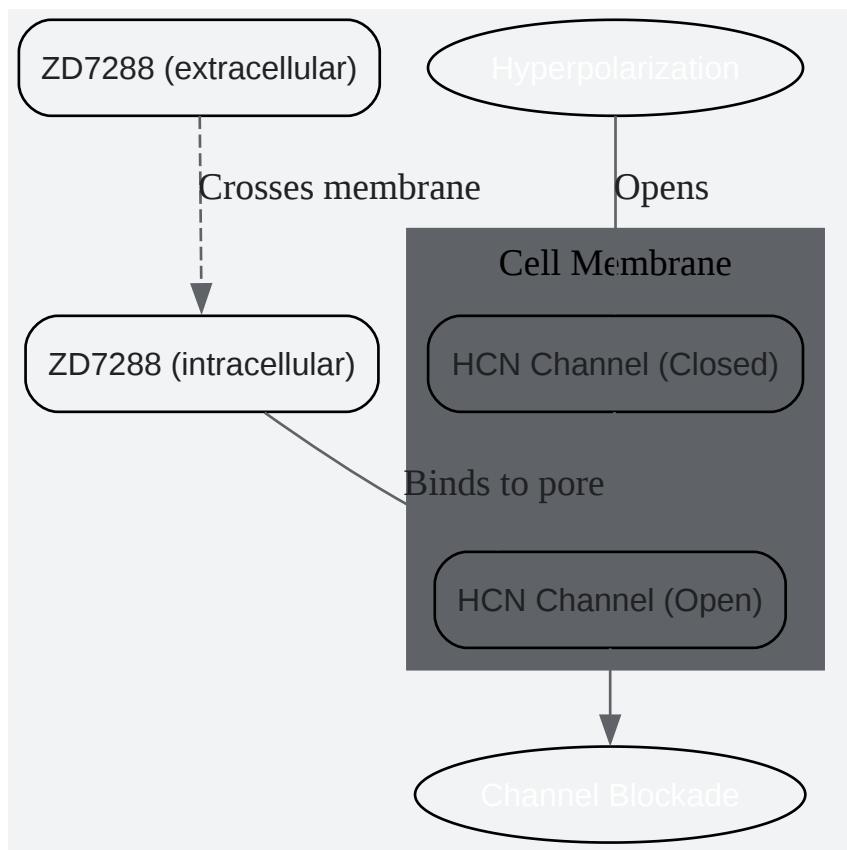
Chemical Structure:



[Click to download full resolution via product page](#)Chemical structure of **ZD7288**.

Mechanism of Action: HCN Channel Blockade

ZD7288 exerts its primary pharmacological effect by blocking hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.^[3] These channels are crucial in controlling pacemaker activity in the heart and regulating neuronal excitability.^[3] The blockade of HCN channels by **ZD7288** is state-dependent, with the molecule thought to enter and block the channel pore from the intracellular side when the channel is in the open state. The binding site for **ZD7288** is located within the inner vestibule of the HCN channel pore, involving key residues in the S6 transmembrane domain.

[Click to download full resolution via product page](#)Mechanism of **ZD7288** action on HCN channels.

Quantitative Data: Inhibitory Activity

ZD7288 exhibits inhibitory activity against all four isoforms of human HCN channels (HCN1, HCN2, HCN3, and HCN4). The half-maximal inhibitory concentrations (IC_{50}) are summarized in the table below. It is important to note that **ZD7288** can also block other ion channels, such as sodium channels, at higher concentrations.[\[1\]](#)

Target	IC_{50} (μ M)	Cell Type	Reference
hHCN1	20 ± 6	HEK293	[2]
hHCN2	41 ± 15	HEK293	[2]
hHCN3	34 ± 11	HEK293	[2]
hHCN4	21 ± 14	HEK293	[2]
Native HCN Channels (DRG neurons)	15	DRG neurons	[1]
T-type Ca^{2+} Channels	50	-	[4]

Experimental Protocols

Determination of ZD7288 IC_{50} using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the essential steps for determining the half-maximal inhibitory concentration (IC_{50}) of **ZD7288** on a specific HCN channel isoform expressed in a mammalian cell line (e.g., HEK293).

4.1.1. Materials and Reagents

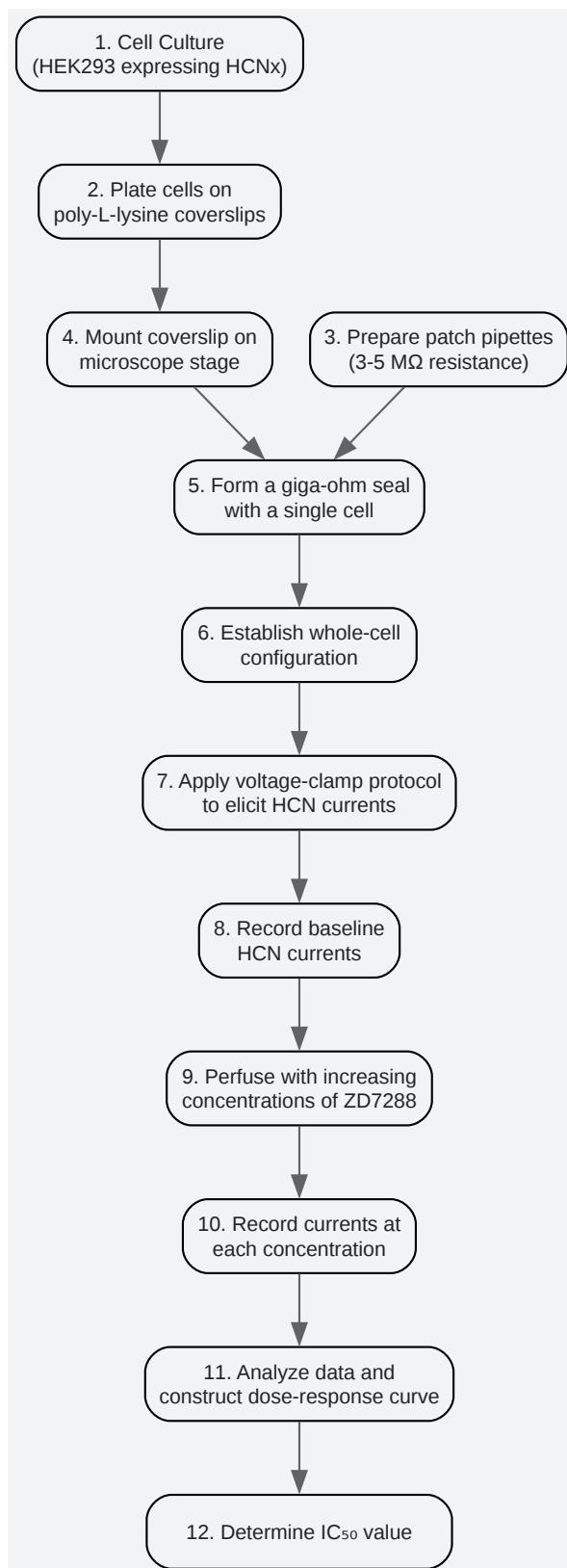
- HEK293 cells stably or transiently expressing the human HCN isoform of interest
- Cell culture medium (e.g., DMEM supplemented with 10% FBS)
- Poly-L-lysine coated glass coverslips
- External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 $CaCl_2$, 1 $MgCl_2$, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

- Internal solution (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg, 0.1 GTP-Na (pH 7.2 with KOH)
- **ZD7288** stock solution (10 mM in dH₂O)

4.1.2. Equipment

- Patch-clamp amplifier and data acquisition system
- Inverted microscope with micromanipulators
- Perfusion system
- Borosilicate glass capillaries for pipette fabrication
- Pipette puller

4.1.3. Experimental Workflow



[Click to download full resolution via product page](#)

Workflow for IC₅₀ determination of **ZD7288**.

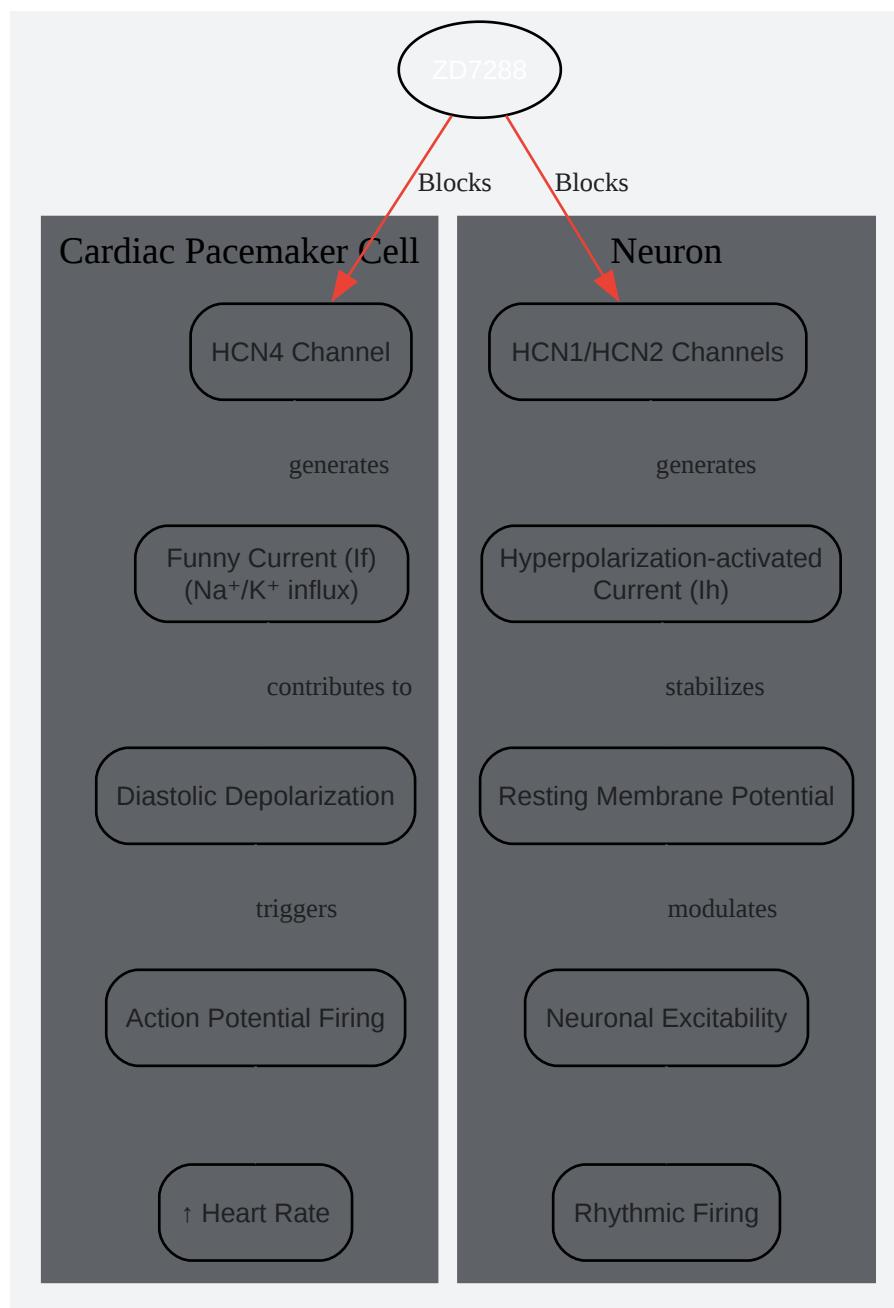
4.1.4. Detailed Procedure

- Cell Preparation: Culture and maintain the HEK293 cell line expressing the target HCN isoform according to standard cell culture protocols. Twenty-four hours before the experiment, plate the cells onto poly-L-lysine coated glass coverslips.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Recording:
 - Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
 - Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
 - Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell recording configuration.
 - Clamp the cell membrane potential at a holding potential of -40 mV.
- Data Acquisition:
 - To elicit HCN currents, apply hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments for 1-2 seconds).
 - Record the baseline current in the absence of **ZD7288**.
 - Apply increasing concentrations of **ZD7288** (e.g., 0.1, 1, 10, 30, 100 μM) via the perfusion system, allowing the current to reach a steady-state at each concentration before recording.
- Data Analysis:
 - Measure the peak inward current amplitude at a specific hyperpolarizing voltage (e.g., -120 mV) for each **ZD7288** concentration.

- Normalize the current amplitudes to the baseline current (in the absence of **ZD7288**).
- Plot the normalized current as a function of the logarithm of the **ZD7288** concentration.
- Fit the data to the Hill equation to determine the IC₅₀ value.

Signaling Pathway Implication

ZD7288's blockade of HCN channels has significant implications for cellular signaling, particularly in excitable cells. By inhibiting the depolarizing "funny" current (If) in cardiac pacemaker cells and the hyperpolarization-activated current (Ih) in neurons, **ZD7288** can modulate heart rate and neuronal firing patterns.



[Click to download full resolution via product page](#)

Impact of **ZD7288** on cardiac and neuronal signaling.

Conclusion

ZD7288 remains an indispensable tool for investigating the physiological and pathophysiological roles of HCN channels. Its well-characterized chemical properties, structure, and mechanism of action, coupled with established experimental protocols, provide a solid foundation for research in cardiac electrophysiology, neuroscience, and drug discovery.

Understanding the quantitative aspects of its interaction with different HCN isoforms is crucial for interpreting experimental results and for the development of more selective HCN channel modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Is ZD7288 a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZD7288: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683547#the-chemical-properties-and-structure-of-zd7288>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com